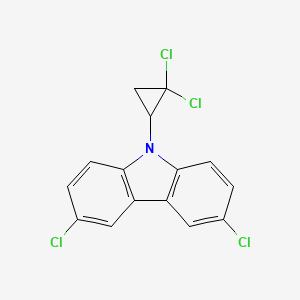
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in medicinal chemistry, organic electronics, and as intermediates in various chemical reactions. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at the 3 and 6 positions of the carbazole ring.
Cyclopropylation: Attachment of the 2,2-dichlorocyclopropyl group to the nitrogen atom of the carbazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups at the chloro-substituted positions.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichlorocarbazole: Lacks the cyclopropyl group, potentially leading to different chemical and biological properties.
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Similar structure but without the chloro substituents at positions 3 and 6.
Uniqueness
The presence of both the 3,6-dichloro and 2,2-dichlorocyclopropyl groups in 3,6-Dichloro-9-(2,2-dichlorocyclopropyl)-9H-carbazole makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
90279-59-7 |
|---|---|
Molekularformel |
C15H9Cl4N |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
3,6-dichloro-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H9Cl4N/c16-8-1-3-12-10(5-8)11-6-9(17)2-4-13(11)20(12)14-7-15(14,18)19/h1-6,14H,7H2 |
InChI-Schlüssel |
CBEPGCSAGXBUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


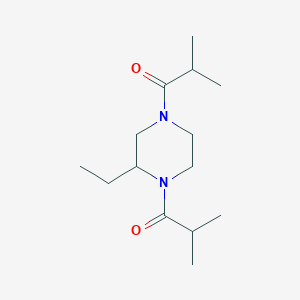
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
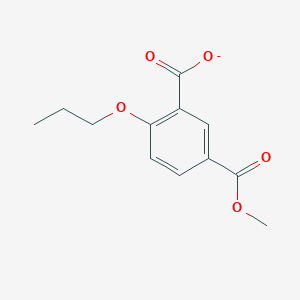
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
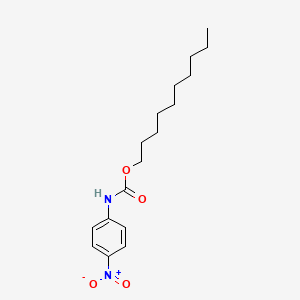
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

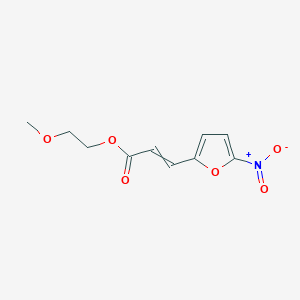
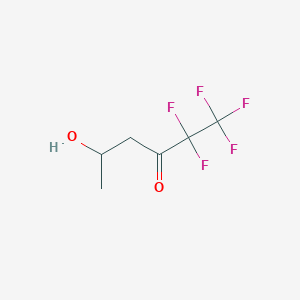
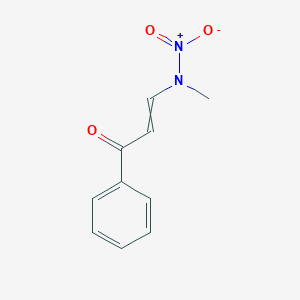
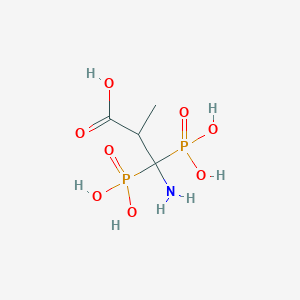
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
